molecular formula C19H29N5O2Si B1530536 4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine CAS No. 1269822-91-4

4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B1530536
CAS No.: 1269822-91-4
M. Wt: 387.6 g/mol
InChI Key: ZEOYDGDZDDFLIA-UHFFFAOYSA-N
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Description

4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine is a synthetic organic compound with intriguing applications in various scientific fields. It features a unique molecular structure composed of a pyrazole ring, pyrrolopyridazine core, and specialized substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis involves multiple steps:

  • Starting with the preparation of the pyrrolopyridazine core through a [3+3] cycloaddition reaction.

  • Introduction of the pyrazole ring using a condensation reaction.

  • Functionalization with ethoxyethyl and trimethylsilyl groups through alkylation reactions.

Industrial Production Methods

While the exact industrial preparation may vary, generally, the production follows large-scale synthetic protocols with optimized reaction conditions to maximize yield and purity. Techniques such as column chromatography and crystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions, including:

  • Oxidation: : Utilizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using reducing agents such as lithium aluminum hydride.

  • Substitution: : Involving nucleophilic or electrophilic agents.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Alkyl halides, acyl chlorides.

Major Products Formed

  • Oxidized derivatives with hydroxyl or carbonyl functionalities.

  • Reduced compounds with simplified alkyl or alkoxy groups.

  • Substituted analogs bearing different alkyl, acyl, or aryl groups.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Explored for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine

Investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.

Industry

Utilized in the development of advanced materials with specific electronic or photochemical properties.

Mechanism of Action

Mechanism

The compound interacts with biological macromolecules, influencing various biochemical processes. It may inhibit or activate enzymes, alter receptor function, or modulate gene expression.

Molecular Targets and Pathways

  • Enzymes: : Acts as an inhibitor or activator, affecting metabolic and signaling pathways.

  • Receptors: : Modulates receptor activity, influencing signal transduction processes.

Comparison with Similar Compounds

Comparison

Compared to similar pyrazole and pyrrolopyridazine derivatives, 4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine stands out due to its unique substituents, which confer specific reactivity and biological activity.

List of Similar Compounds

  • Pyrazole derivatives: Structural analogs with varying substituents.

  • Pyrrolopyridazine derivatives: Similar core structure but different functional groups.

  • Ethoxyethyl and trimethylsilyl substituted compounds: Featuring similar functional modifications but different core structures.

Properties

IUPAC Name

2-[[4-[1-(1-ethoxyethyl)pyrazol-4-yl]pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2Si/c1-6-26-15(2)24-13-16(11-21-24)18-12-20-22-19-17(18)7-8-23(19)14-25-9-10-27(3,4)5/h7-8,11-13,15H,6,9-10,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOYDGDZDDFLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C=N1)C2=CN=NC3=C2C=CN3COCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine
Reactant of Route 2
4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine
Reactant of Route 3
4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine
Reactant of Route 4
Reactant of Route 4
4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine
Reactant of Route 5
Reactant of Route 5
4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine
Reactant of Route 6
Reactant of Route 6
4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine

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